An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-difluorobenzothiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-difluorobenzothiazole
Abstract
2-Amino-4,6-difluorobenzothiazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including the benzothiazole core and fluorine substituents, impart desirable properties for various applications. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-4,6-difluorobenzothiazole, detailed experimental protocols for its synthesis and characterization, and a summary of its potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
The physicochemical properties of 2-Amino-4,6-difluorobenzothiazole are summarized in the table below. These properties are crucial for understanding its behavior in different chemical and biological systems.
| Property | Value | Reference |
| IUPAC Name | 4,6-difluoro-1,3-benzothiazol-2-amine | N/A |
| CAS Number | 119256-40-5 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄F₂N₂S | [1][2] |
| Molecular Weight | 186.19 g/mol (or 186.18 g/mol ) | [1][2][5] |
| Appearance | Off-white needles or White to tan crystal to powder | [1][2] |
| Melting Point | 214-222 °C or 216-220 °C | [1][2] |
| Purity | ≥ 97% (HPLC) or 94.5-100% | [1][2] |
| SMILES String | Nc1nc2c(F)cc(F)cc2s1 | |
| InChI | 1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |
| InChI Key | DDKKXSCVPKDRRS-UHFFFAOYSA-N | |
| Storage Conditions | Store at 0-8°C or Room temperature, sealed, dry | [1][2] |
Experimental Protocols
Synthesis of 2-Amino-4,6-difluorobenzothiazole
While specific, detailed synthesis protocols for 2-Amino-4,6-difluorobenzothiazole are not extensively described in the provided results, a general and widely used method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of arylthioureas. A plausible synthetic route is outlined below:
Reaction: 4-fluoroaniline can be reacted with potassium thiocyanate in the presence of bromine and acetic acid.
A general procedure for a similar synthesis of 2-amino-6-fluorobenzothiazole is as follows:
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A solution of p-fluoroaniline in 95% acetic acid is prepared.[6]
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A solution of potassium thiocyanate in 95% acetic acid is added to the p-fluoroaniline solution.[6]
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The mixture is cooled to 0°C.[6]
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A solution of bromine in acetic acid is added dropwise while maintaining the temperature between 0 and 10°C.[6]
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The reaction mixture is stirred for several hours at room temperature.[6]
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The product is then isolated, purified by recrystallization from a suitable solvent like ethanol, and dried under vacuum.[6]
Characterization Methods
The identity and purity of synthesized 2-Amino-4,6-difluorobenzothiazole are typically confirmed using a combination of spectroscopic and analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the hydrogen atoms in the molecule, including their chemical environment and connectivity. For 2-Amino-4,6-difluorobenzothiazole, characteristic signals for the aromatic protons and the amino group protons would be expected.[7]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
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Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Spectra are recorded on an NMR spectrometer, such as a Bruker FT-NMR instrument (e.g., 200 MHz or 500 MHz).[7]
-
-
Infrared (IR) Spectroscopy:
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Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Expected Absorptions: For 2-Amino-4,6-difluorobenzothiazole, characteristic vibrational bands would be expected for the N-H stretching of the amino group, C=N stretching of the thiazole ring, C-F stretching, and aromatic C-H and C=C stretching.[7]
-
Sample Preparation: The sample is typically prepared as a KBr pellet.[7]
-
Instrumentation: The spectrum is recorded using an FT-IR spectrometer.[7]
-
-
Mass Spectrometry (MS):
-
Principle: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Method: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be used.[7]
-
Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-Amino-4,6-difluorobenzothiazole (186.19 g/mol ).
-
-
Elemental Analysis:
-
Purpose: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound.
-
Procedure: The experimentally determined percentages are compared with the theoretically calculated values for the molecular formula C₇H₄F₂N₂S to confirm its elemental composition.[7]
-
Instrumentation: A CHNS/O analyzer is used for this purpose.[7]
-
-
Melting Point Determination:
-
Purpose: To determine the melting point range of the compound, which is an indicator of its purity.
-
Method: A small amount of the crystalline solid is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded.[7]
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Visualized Workflows and Relationships
Caption: General experimental workflow for the synthesis and characterization of 2-Amino-4,6-difluorobenzothiazole.
Caption: Logical relationship of 2-Amino-4,6-difluorobenzothiazole to its potential applications.
Applications and Biological Activity
2-Amino-4,6-difluorobenzothiazole is a versatile building block in organic synthesis with significant potential in various fields:
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Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of novel pharmaceutical agents.[1] It is particularly utilized in the development of anti-cancer and antimicrobial compounds.[1] The benzothiazole core is known for its biological activity, and the fluorine atoms can enhance metabolic stability and binding affinity.
-
Agrochemicals: It is used in the formulation of agrochemicals, such as herbicides and fungicides, contributing to crop protection.[1]
-
Material Science: The compound is explored in the development of advanced polymers and coatings that require high thermal and chemical resistance.[1]
-
Biochemical Research: It is investigated for its potential role in enzyme inhibition studies, which can provide insights into metabolic pathways and aid in the discovery of new therapeutic targets.[1]
Safety Information
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Hazard Classifications: Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).
-
Signal Word: Warning.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95, US), eyeshields, and gloves when handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-AMINO-4,6-DIFLUOROBENZOTHIAZOLE [myskinrecipes.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-AMINO-4,6-DIFLUOROBENZOTHIAZOLE | 119256-40-5 [chemicalbook.com]
- 5. 2-Amino-4,6-difluorobenzothiazole, 97% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
